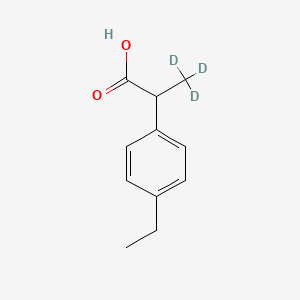
3-Desmethyl-3-(5-oxohexyl) Pentoxifylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Desmethyl-3-(5-oxohexyl) Pentoxifylline: is a chemical compound with the molecular formula C18H26N4O4 and a molecular weight of 362.42344 g/mol . It is an impurity of Pentoxifylline, a xanthine derivative used primarily to treat muscle pain in people with peripheral artery disease . The compound is structurally related to Pentoxifylline, which is known for its hemorheological, anti-oxidative, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline involves multiple steps, starting from readily available precursors. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves the modification of the Pentoxifylline structure by removing a methyl group and introducing a 5-oxohexyl group .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in available sources. Typically, such compounds are produced in specialized chemical manufacturing facilities that adhere to stringent quality control and regulatory standards to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxohexyl group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohol derivatives .
科学研究应用
3-Desmethyl-3-(5-oxohexyl) Pentoxifylline has several scientific research applications, including:
Chemistry: Used as a reference standard or impurity marker in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development and quality control of pharmaceutical formulations.
作用机制
The mechanism of action of 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline is not well-documented. it is likely to share some similarities with Pentoxifylline, which acts as a non-specific cyclic-3’,5’-phosphodiesterase (PDE) inhibitor. This inhibition leads to elevated cyclic adenosine monophosphate (cAMP) levels, mediating various downstream effects. Additionally, Pentoxifylline modulates adenosine receptor function, specifically the Gα-coupled A2A receptor (A2AR) .
相似化合物的比较
Pentoxifylline: The parent compound, known for its hemorheological and anti-inflammatory properties.
Theophylline: Another xanthine derivative with bronchodilator effects.
Caffeine: A well-known stimulant with structural similarities to xanthine derivatives.
Uniqueness: 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline is unique due to its specific structural modifications, which may impart distinct pharmacological properties compared to its parent compound, Pentoxifylline .
属性
IUPAC Name |
7-methyl-1,3-bis(5-oxohexyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-13(23)8-4-6-10-21-16-15(20(3)12-19-16)17(25)22(18(21)26)11-7-5-9-14(2)24/h12H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVCRCGFEFTQMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C2=C(C(=O)N(C1=O)CCCCC(=O)C)N(C=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)
![1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B589586.png)
![6-Azatricyclo[5.2.0.02,5]nonane](/img/structure/B589587.png)



![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)
![2,5-Diazabicyclo[2.2.1]heptane,2-methyl-5-(methylsulfonyl)-,(1S)-(9CI)](/img/new.no-structure.jpg)


![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)
